molecular formula C12H20Cl2N2 B13055238 trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2hcl

trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2hcl

Cat. No.: B13055238
M. Wt: 263.20 g/mol
InChI Key: OWUTZBKFLOZKRU-QBKBNCOFSA-N
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Description

trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2hcl is a research chemical offered for investigative applications in neuroscience and medicinal chemistry. Compounds featuring pyrrolidine and aryl amine scaffolds are of significant interest in the development of pharmacologically active molecules, particularly as ligands for central nervous system (CNS) targets . For instance, structurally similar pyrrolidine-containing compounds have been advanced as clinical candidates for histamine H3 receptor antagonism, highlighting the therapeutic relevance of this chemical class . Furthermore, the structural motif of a substituted proline or pyrrolidine is a recognized scaffold in the exploration of ionotropic glutamate receptor (iGluR) antagonists, which are valuable tools for studying neurological health and disease . This compound may serve as a versatile building block or intermediate for the synthesis of more complex molecules, or as a starting point for structure-activity relationship (SAR) studies aimed at discovering novel subtype-selective receptor antagonists. Its potential applications are primarily confined to basic scientific research, including in vitro assay development and target validation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific applications of this and related compounds.

Properties

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.20 g/mol

IUPAC Name

(3R,4S)-N,N-dimethyl-4-phenylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c1-14(2)12-9-13-8-11(12)10-6-4-3-5-7-10;;/h3-7,11-13H,8-9H2,1-2H3;2*1H/t11-,12+;;/m1../s1

InChI Key

OWUTZBKFLOZKRU-QBKBNCOFSA-N

Isomeric SMILES

CN(C)[C@H]1CNC[C@@H]1C2=CC=CC=C2.Cl.Cl

Canonical SMILES

CN(C)C1CNCC1C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of N,N-dimethylamine with a suitable precursor, such as a phenyl-substituted ketone, under acidic conditions to form the desired pyrrolidine derivative . The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Neurological Applications

Cognitive Enhancement : Research indicates that derivatives of this compound may exhibit cognitive-enhancing properties. Studies have suggested that similar compounds can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for memory and learning processes. For example, compounds with similar structures have shown promise in enhancing memory performance in animal models of Alzheimer's disease by reducing amyloid pathology and oxidative stress .

Antidepressant Activity : There is emerging evidence that trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine dihydrochloride may possess antidepressant-like effects. In preclinical studies, compounds with structural similarities have been shown to influence serotonin and norepinephrine pathways, which are pivotal in mood regulation . This positions the compound as a candidate for further exploration in treating depression and anxiety disorders.

Pharmaceutical Development

Drug Formulation : The compound's solubility and stability make it a suitable candidate for formulation into various pharmaceutical products. Its ability to cross the blood-brain barrier enhances its viability as a central nervous system-active agent. Research into its formulation has included studies on optimizing delivery methods to improve bioavailability and therapeutic efficacy .

Combination Therapies : There is potential for trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine dihydrochloride to be utilized in combination therapies. Its pharmacological profile suggests it could be effective when used alongside other agents targeting different pathways involved in neurodegenerative diseases or psychiatric conditions. This strategy may enhance overall treatment outcomes by addressing multiple aspects of complex disorders .

Toxicological Studies

Safety Profile Assessment : Understanding the safety profile of trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine dihydrochloride is critical for its application in human therapies. Toxicological studies have indicated that while the compound shows promise, comprehensive evaluations regarding acute and chronic toxicity are necessary before clinical application .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Memory PerformanceDemonstrated cognitive enhancement in animal models through modulation of neurotransmitter systems.
Antidepressant EffectsIndicated potential antidepressant-like activity via serotonin and norepinephrine pathways.
Drug FormulationHighlighted the importance of bioavailability and stability in pharmaceutical formulations.
Combination TherapiesSuggested enhanced efficacy when used with other therapeutic agents.
ToxicologyEmphasized the need for extensive safety evaluations before human trials.

Mechanism of Action

The mechanism of action of trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

F8·2HCl (Antitumor Agent)

F8·2HCl, a hydrochloride salt of a synthetic small molecule, demonstrates the critical role of salt formation in drug development. Key comparisons include:

  • Solubility : F8·2HCl exhibits >50-fold higher water solubility than its free base (F8), enabling better absorption and bioavailability .
  • Pharmacokinetics : The salt form increases Tmax, half-life, and exposure levels, leading to a 60.6% tumor growth inhibition (TGI) in vivo, outperforming apatinib (50.0% TGI) at equivalent doses .

3-Chloro-N-phenyl-phthalimide (Polymer Chemistry)

This compound, while structurally distinct, highlights diversity in amine applications:

  • Function: Serves as a monomer for polyimide synthesis, requiring high purity for polymer backbone formation .
  • Molecular Weight : 269.7 g/mol, significantly lower than the target compound .
  • Utility : Contrasts with the pharmacological focus of trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl, emphasizing industrial over therapeutic applications .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Solubility Key Pharmacological/Industrial Role Applications References
This compound* ~303 (inferred) High (salt-enhanced) Potential CNS modulation, antitumor Pharmaceutical research
F8·2HCl Not reported >50× free base Antitumor (TGI 60.6%) Cancer therapy
H-D-Val-Leu-Lys-pNA, 2HCl 551.5 N/A Plasminogen activation (Km = 0.40 mM) Diagnostic assays
3-Chloro-N-phenyl-phthalimide 269.7 Low Polyimide monomer Polymer synthesis

*Inferred molecular weight based on structural analogs in .

Biological Activity

trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine dihydrochloride (also known as trans-DMPA) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its implications in treating neurodegenerative diseases. This article reviews the biological activity of trans-DMPA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

trans-DMPA is characterized by its pyrrolidine structure with dimethyl and phenyl substitutions. The chemical formula is C12H18Cl2N2, and it has a molecular weight of 265.19 g/mol. The presence of the dimethylamino group enhances its lipophilicity, potentially aiding in blood-brain barrier permeability.

The biological activity of trans-DMPA can be attributed to its interaction with various neurotransmitter systems:

  • Dopamine Receptors : Trans-DMPA exhibits affinity for dopamine receptors, which may contribute to its effects on mood and cognition.
  • Serotonin Receptors : It may also interact with serotonin receptors, influencing anxiety and depression-related behaviors.
  • Cholinergic System : The compound has shown potential in modulating cholinergic activity, which is crucial in memory and learning processes.

Neuroprotective Effects

Research indicates that trans-DMPA may possess neuroprotective properties. In vitro studies have demonstrated that it can reduce oxidative stress in neuronal cells, potentially mitigating damage associated with neurodegenerative conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD) .

Cognitive Enhancement

In animal models, trans-DMPA has been associated with improved cognitive functions. For instance, studies involving APP/PS1 mice (a model for AD) showed enhanced memory performance after treatment with trans-DMPA, suggesting its potential as a cognitive enhancer .

In Vitro Studies

  • Oxidative Stress Reduction : A study highlighted that trans-DMPA significantly decreased reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors. This effect was attributed to the compound's ability to upregulate antioxidant enzymes .
  • Cholinesterase Inhibition : Trans-DMPA was evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to cognitive decline in AD. Results indicated that it effectively inhibited AChE activity, which could enhance cholinergic signaling .

In Vivo Studies

  • Cognitive Performance in Mice : In behavioral tests, mice treated with trans-DMPA showed significant improvements in tasks assessing memory and learning compared to control groups. These findings support the hypothesis that trans-DMPA may enhance cognitive functions through its neuroprotective mechanisms .
  • Neuroinflammation Reduction : Another study reported that trans-DMPA treatment led to reduced levels of pro-inflammatory cytokines in the brains of treated mice, suggesting an anti-inflammatory effect that could be beneficial in neurodegenerative diseases .

Data Tables

StudyModelKey Findings
APP/PS1 MiceEnhanced memory performance; reduced oxidative stress
Neuronal CulturesSignificant AChE inhibition; ROS reduction
Behavioral TestsImproved cognitive function in memory tasks

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